molecular formula C17H16ClN5O2 B2490534 6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-13-8

6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2490534
CAS No.: 878735-13-8
M. Wt: 357.8
InChI Key: MQMHQFGBSBKNDB-UHFFFAOYSA-N
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Description

6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and an imidazole ring fused to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzyl chloride to form 4-chlorobenzyl chloride.

    Purine Core Construction: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Fusion with Imidazole Ring: The imidazole ring is introduced through cyclization reactions, often using reagents such as ammonium acetate and acetic acid under reflux conditions.

    Final Assembly: The final step involves the coupling of the chlorophenyl intermediate with the purine-imidazole core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Key considerations include the control of reaction temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
  • 6-[(4-Methylphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
  • 6-[(4-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-10-8-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22(10)9-11-4-6-12(18)7-5-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMHQFGBSBKNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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